

Biological activity of 4-Amino-1-methyl-1*h*-pyrazole-3-carbonitrile derivatives

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Compound of Interest

Compound Name: 4-Amino-1-methyl-1*h*-pyrazole-3-carbonitrile

Cat. No.: B581418

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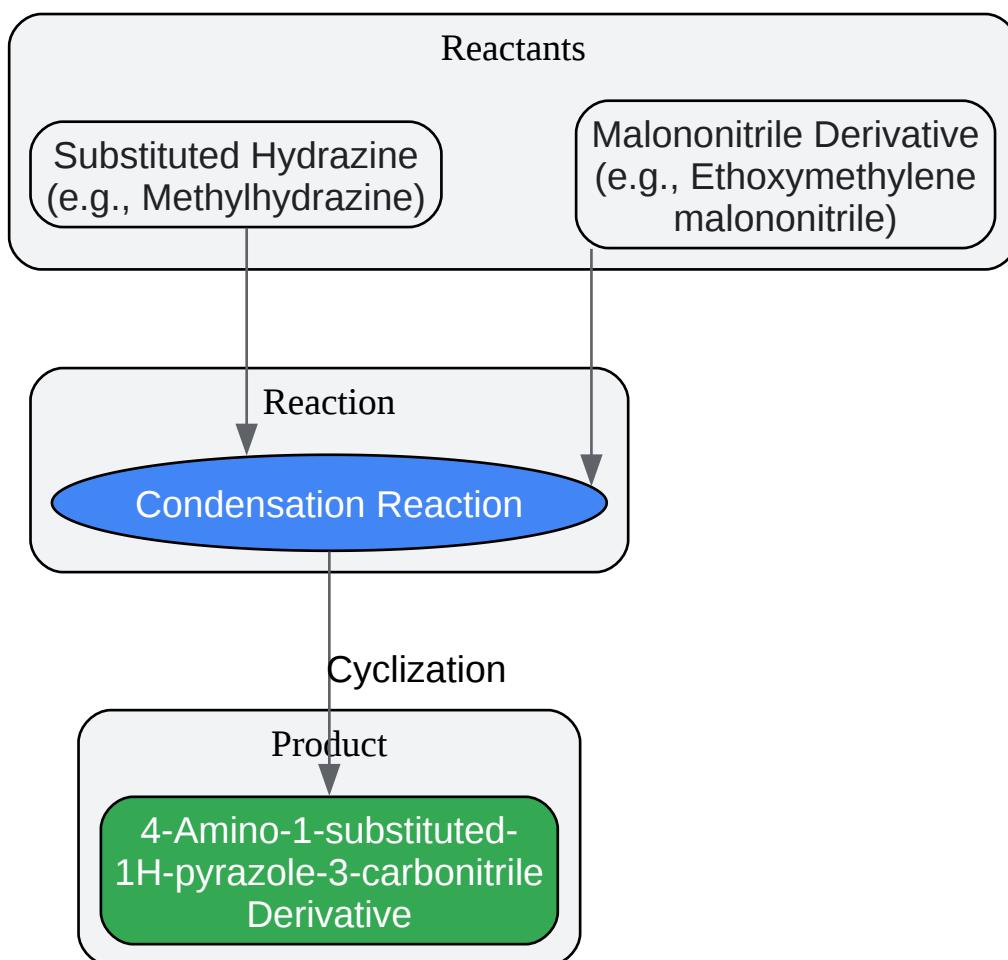
An In-depth Technical Guide on the Biological Activity of **4-Amino-1-methyl-1*H*-pyrazole-3-carbonitrile** Derivatives

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. This technical guide focuses on the biological activities of derivatives based on the **4-amino-1-methyl-1*H*-pyrazole-3-carbonitrile** core structure. These compounds have garnered significant interest from researchers due to their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.^[1] The unique arrangement of nitrogen atoms in the pyrazole ring allows for diverse intermolecular interactions with biological targets.^[2] This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the condensation reaction of a β -diketone or its equivalent with a hydrazine derivative.^{[3][4]} For aminopyrazole carbonitriles, a common route involves the reaction of a malononitrile derivative with a hydrazine. The following diagram illustrates a general synthetic pathway.



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Caption: General synthesis scheme for 4-aminopyrazole-3-carbonitrile derivatives.

Biological Activities

Derivatives of the aminopyrazole carbonitrile scaffold have demonstrated significant potential across several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of pyrazole derivatives. Their mechanism of action often involves the inhibition of key enzymes in cell proliferation and survival pathways, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), leading to cell cycle arrest and apoptosis.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Quantitative Data on Anticancer Activity

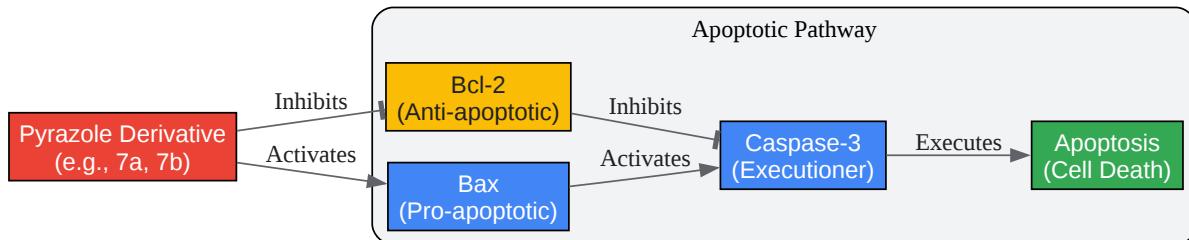
The cytotoxic activity of various pyrazole derivatives against different cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

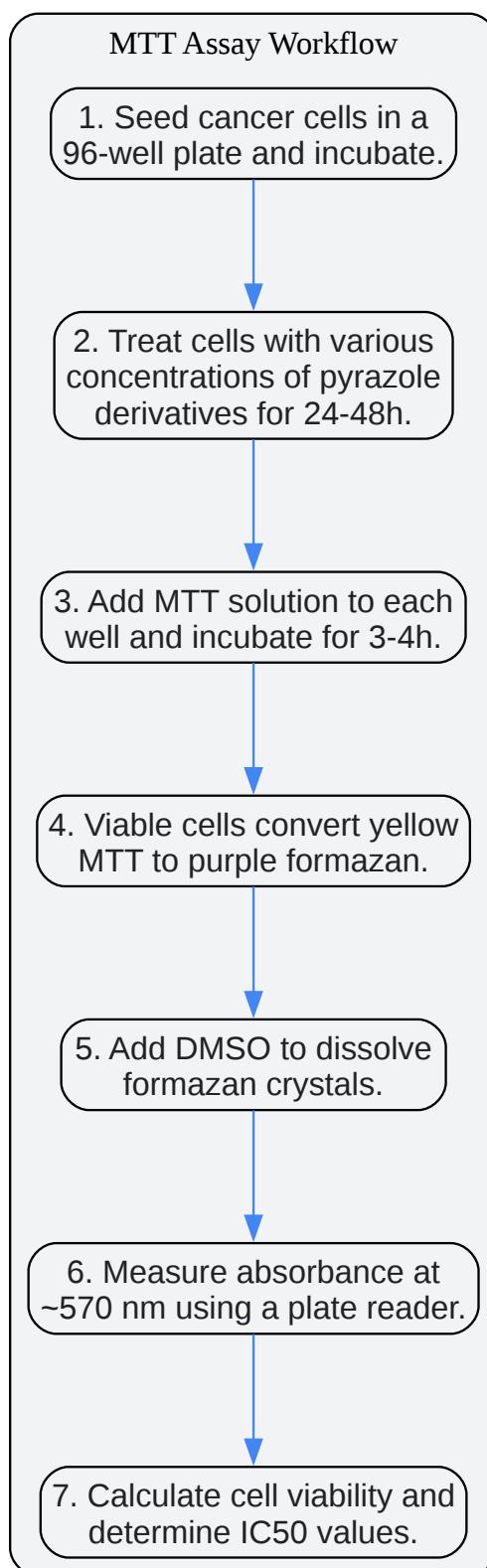
Compound ID	Target/Class	Cell Line	Cancer Type	IC50 (μM)	Reference
7a	Apoptosis Inducer	HepG2	Liver Carcinoma	6.1 ± 1.9	[6][8]
7b	Apoptosis Inducer	HepG2	Liver Carcinoma	7.9 ± 1.9	[6][8]
12b	EGFR Inhibitor	A549	Lung Carcinoma	8.21	[7]
10	EGFR Inhibitor	A549	Lung Carcinoma	15.68	[7]
L2	Cytotoxic Agent	CFPAC-1	Pancreatic Cancer	61.7 ± 4.9	[3][4]
L3	Cytotoxic Agent	MCF-7	Breast Cancer	81.48 ± 0.89	[3][4]

Doxorubicin, a standard reference drug, showed an IC50 of $24.7 \pm 3.2 \mu\text{M}$ against the HepG2 cell line.[8] Erlotinib, a standard reference drug, showed an IC50 of $6.77 \mu\text{M}$ against the A549 cell line.[7]

Mechanism of Action: Induction of Apoptosis

Several potent pyrazole-indole hybrids have been shown to induce apoptosis in cancer cells.[6] Flow cytometry analysis revealed that treatment with compounds 7a and 7b led to a significant accumulation of cells in the Pre-G1 phase, indicative of apoptosis.[6] This was accompanied by the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and downregulation of the anti-apoptotic protein Bcl-2.[6][8]





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